
Hexaethylene glycol phosphoramidite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexaethylene glycol phosphoramidite is a chemical compound widely used in the synthesis of oligonucleotides. It serves as a spacer phosphoramidite, providing a long hydrophilic linker that is essential for various biochemical applications, including the synthesis of Scorpion-type quantitative polymerase chain reaction probes and the spacing of biotin from oligonucleotide strands .
準備方法
Synthetic Routes and Reaction Conditions: Hexaethylene glycol phosphoramidite is synthesized through a multi-step process involving the reaction of hexaethylene glycol with phosphoramidite reagents. The typical synthetic route includes the following steps:
Activation of Hexaethylene Glycol: Hexaethylene glycol is first activated by reacting with a chlorophosphite reagent under anhydrous conditions.
Formation of Phosphoramidite: The activated hexaethylene glycol is then reacted with an amine, such as diisopropylamine, to form the phosphoramidite intermediate.
Purification: The crude product is purified using column chromatography to obtain the pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .
化学反応の分析
Types of Reactions: Hexaethylene glycol phosphoramidite primarily undergoes substitution reactions, where it reacts with nucleophiles to form phosphite triesters. These reactions are crucial in the synthesis of oligonucleotides.
Common Reagents and Conditions:
Reagents: Common reagents include chlorophosphite, diisopropylamine, and various nucleophiles.
Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidite group. Solvents such as dichloromethane or acetonitrile are commonly used.
Major Products: The major products of these reactions are oligonucleotide chains with hexaethylene glycol spacers, which are used in various biochemical assays and diagnostic tools .
科学的研究の応用
Hexaethylene glycol phosphoramidite has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of modified oligonucleotides, which are essential for studying nucleic acid interactions and functions.
Biology: In molecular biology, it is employed in the synthesis of probes for quantitative polymerase chain reaction, enabling the detection and quantification of specific DNA sequences.
Medicine: this compound-modified oligonucleotides are used in diagnostic assays for detecting genetic mutations and infectious diseases.
Industry: It is utilized in the production of custom oligonucleotides for research and therapeutic purposes
作用機序
The mechanism of action of hexaethylene glycol phosphoramidite involves its incorporation into oligonucleotide chains during synthesis. The compound acts as a linker, providing spatial separation between functional groups or labels and the oligonucleotide strand. This separation is crucial for the proper functioning of probes and other modified oligonucleotides in various assays. The hydrophilic nature of the hexaethylene glycol spacer enhances the solubility and stability of the modified oligonucleotides .
類似化合物との比較
Hexaethylene glycol phosphoramidite is unique due to its long hydrophilic linker, which distinguishes it from other phosphoramidite reagents. Similar compounds include:
Tetraethylene Glycol Phosphoramidite: Provides a shorter linker, which may be less effective in certain applications.
Octaethylene Glycol Phosphoramidite: Offers a longer linker but may be more challenging to synthesize and purify.
Spacer Phosphoramidite 18: Another commonly used spacer with similar properties but different chain lengths and hydrophilicity.
This compound stands out for its balance of length and hydrophilicity, making it highly versatile for a wide range of applications in oligonucleotide synthesis and modification.
特性
分子式 |
C42H61N2O10P |
|---|---|
分子量 |
784.9 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C42H61N2O10P/c1-35(2)44(36(3)4)55(53-22-10-21-43)54-34-32-51-30-28-49-26-24-47-23-25-48-27-29-50-31-33-52-42(37-11-8-7-9-12-37,38-13-17-40(45-5)18-14-38)39-15-19-41(46-6)20-16-39/h7-9,11-20,35-36H,10,22-34H2,1-6H3 |
InChIキー |
ZTCKUVQHKIMCLI-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCOCCOCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-cyclopropyl-3-[(3R)-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]urea](/img/structure/B10857244.png)
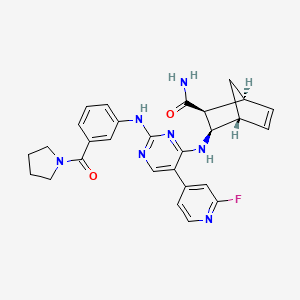
![N-[5-[3-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]propyl]-1,3,4-thiadiazol-2-yl]-2-(4-hydroxyphenyl)acetamide](/img/structure/B10857258.png)
![2-[[5-Fluoro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]benzohydrazide](/img/structure/B10857261.png)
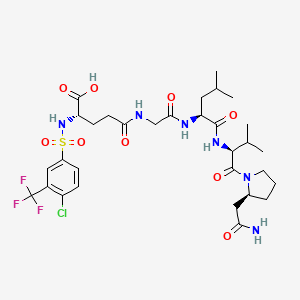
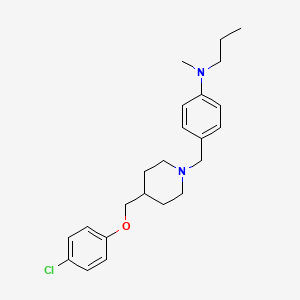
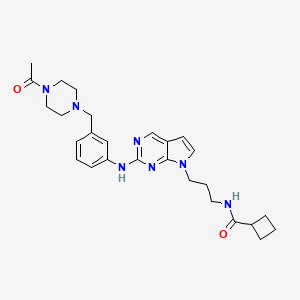
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methylamino)propanoyl]amino]propanoate](/img/structure/B10857281.png)
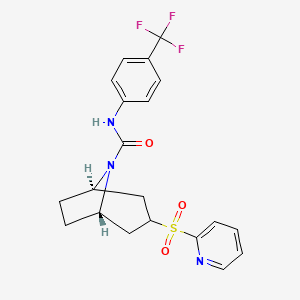
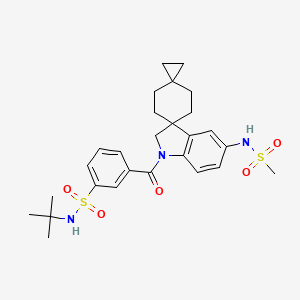
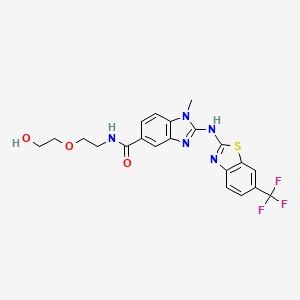
![3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-[2-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-[3-[2-(2-hydroxytetradecylamino)ethylamino]-3-oxopropyl]amino]ethyl]amino]-N-[2-(2-hydroxytetradecylamino)ethyl]propanamide](/img/structure/B10857302.png)

![4-hydroxy-3-[N-[(3-methoxyphenyl)methyl]-C-methylcarbonimidoyl]chromen-2-one](/img/structure/B10857308.png)
